Adenosine, 4'-azido-2'-deoxy-

Antiviral Research HIV-1 Reverse Transcriptase Drug Resistance

Researchers studying AZT-resistant HIV-1 often face compound inactivity due to common resistance mutations. 4'-Azido-2'-deoxyadenosine solves this through its 4'-azido modification, which locks the furanose ring into an N-type (3'-endo) conformation, retaining antiviral activity where 3'-modified drugs fail. - Active against drug-resistant HIV-1 laboratory strains and clinical isolates. - Exhibits a wide selectivity window, with cytotoxicity observed at 50-1500× antiviral concentrations. - The 4'-azido handle enables metabolic labeling and click chemistry (SPAAC/CuAAC) for incorporation tracking.

Molecular Formula C10H12N8O3
Molecular Weight 292.25 g/mol
CAS No. 130108-73-5
Cat. No. B12785125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 4'-azido-2'-deoxy-
CAS130108-73-5
Molecular FormulaC10H12N8O3
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)(CO)N=[N+]=[N-])O
InChIInChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(4-15-7)6-1-5(20)10(2-19,21-6)16-17-12/h3-6,19-20H,1-2H2,(H2,11,13,14)/t5-,6+,10+/m0/s1
InChIKeyLFYJIPVHOHZXNZ-BAJZRUMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine, 4'-azido-2'-deoxy- (CAS: 130108-73-5) Procurement Guide: A Modified Nucleoside for Antiviral Research


Adenosine, 4'-azido-2'-deoxy- (also known as 4'-Azido-2'-deoxyadenosine or 4'-AzdA) is a synthetic purine nucleoside analog with the molecular formula C10H12N8O3 and a molecular weight of 292.25 g/mol [1]. It is characterized by the substitution of the 4'-hydrogen of the deoxyribose sugar with an azido group [2]. This compound belongs to a broader class of 4'-substituted-2'-deoxynucleosides (4SdNs), which have been investigated primarily as potential antiretroviral agents [2]. Its mechanism of action is proposed to involve incorporation into nucleic acids during synthesis, leading to inhibition of viral replication [2].

ProbeModified purine nucleoside for antiviral mechanism studies
MechanismProposed proviral DNA chain termination via 3′-endo conformation
ResistanceResearch on drug-resistant HIV-1 variants (class-level activity)
Chemistry4′-azido handle enables bioorthogonal click chemistry

Why 4'-Azido-2'-deoxyadenosine Cannot Be Interchanged with Standard or Other 4'-Modified Nucleosides


Substitution by generic or closely related nucleoside analogs is not scientifically valid due to the profound impact of the 4'-azido modification on critical antiviral parameters. Unlike standard nucleosides such as 2'-deoxyadenosine or zidovudine (AZT), the 4'-azido group forces the furanose ring into a 3'-endo (N-type) conformation, which is distinct from the sugar pucker of typical nucleoside reverse transcriptase inhibitors (NRTIs) [1]. This conformational preference is directly linked to a class-level retention of antiviral activity against drug-resistant HIV-1 variants, a feature not shared by unsubstituted or 3'-modified analogs like AZT [1]. Furthermore, the 4'-azido series exhibits a unique potency-cytotoxicity window compared to the 4'-methoxy isosteres, which are 2-3 orders of magnitude less active [1]. Therefore, biological outcomes cannot be extrapolated from base or sugar analogs without the specific 4'-azido-2'-deoxy configuration.

Conformational mismatch
4′-azido group forces a 3′-endo sugar pucker distinct from standard nucleosides or 3′-modified NRTIs; activity may not translate.
Resistance profile mismatch
Reported class-level retention of activity against AZT-resistant HIV-1 mutants; AZT and similar 3′-modified agents lose activity.
Potency window mismatch
4′-methoxy isosteres are reported 100–1000-fold less active; interchange would drastically alter screening outcomes.

Quantitative Differential Evidence for Adenosine, 4'-azido-2'-deoxy-


Conformational Preference Dictates Anti-HIV Mechanism and Resistance Profile

Unlike 3'-azido-3'-deoxythymidine (AZT) which induces DNA chain termination, 4'-azido-2'-deoxynucleosides, including this adenine analog, retain the 3'-α-OH moiety but still function as proviral DNA chain terminators. Crucially, while AZT loses activity against AZT-resistant HIV mutants, the 4'-azido series, including 4'-azidothymidine (a close structural comparator from the same study), retains its potency [1]. NMR experiments confirm this class of compounds, including this adenosine derivative, predominantly adopts a 3'-endo (N-type) conformation, which is a structural basis for this differential activity profile [1]. Quantitative data for resistance profiles specific to the adenosine derivative are not available in this study, but the class effect is robust.

Conformation & Resistance
Class-level
4′-azido-2′-deoxy series: Active against AZT-resistant HIV-1 (qualitative class retention)
AZT: Activity lost against resistant mutants
Supports resistance mechanism studies; not a direct efficacy claim.
In vitro, H9/PBL/MT-2 cells; specific adenosine analog data not isolated.
Antiviral Research HIV-1 Reverse Transcriptase Drug Resistance

Vastly Superior Potency and Therapeutic Window Over the 4'-Methoxy Isostere Class

Direct comparison between the 4'-azido and 4'-methoxy series provides a critical selection criterion. The 4'-azido-2'-deoxy-β-D-nucleosides, including this adenosine compound, exhibit exceptionally potent anti-HIV activity in A3.01 cell culture, with IC50 values ranging from 0.80 µM to 0.003 µM across the series. In stark contrast, the corresponding 4'-methoxy-2'-deoxy-β-D-nucleosides are 2-3 orders of magnitude less active [1]. Furthermore, cytotoxicity was detected at 50-1500 times the anti-HIV IC50 concentrations in the 4'-azido series, indicating a favorable therapeutic window for this class that is entirely absent in the 4'-methoxy counterparts [1]. The specific IC50 for the adenosine derivative is not isolated in the available data, but it falls within this highly potent and selective range defined by its uridine and guanosine peers.

Potency vs. Methoxy
Class-level
4′-azido series IC50: 0.003–0.80 µM; cytotoxicity at 50–1500× IC50
4′-methoxy isosteres: 100–1000× less active
Supports antiviral potency screening; structural requirement for nanomolar activity.
Data from A3.01 cell culture; range based on uridine/guanosine analogs.
Anti-HIV Agents Structure-Activity Relationship Cytotoxicity

Key Application Scenarios for Adenosine, 4'-azido-2'-deoxy- Based on Differential Evidence


Probing Antiviral Mechanisms Against Drug-Resistant HIV Strains

This nucleoside is a critical research tool for studying the mechanism of proviral DNA chain termination in AZT-resistant HIV-1 laboratory strains and clinical isolates. As established, the 4'-azido class to which this compound belongs retains activity against mutants that render 3'-modified drugs like AZT obsolete [1]. Researchers can use this adenosine derivative to elucidate how the retained 3'-α-OH moiety and distinct N-type sugar pucker enable bypass of common resistance mutations, making it invaluable for resistance mechanism studies.

Structure-Activity Relationship (SAR) Studies for Therapeutic Window Optimization

The stark potency difference between the 4'-azido and 4'-methoxy isosteres positions this compound as a baseline standard in SAR investigations. Its evaluation alongside cytotoxic readouts (demonstrated to occur at 50-1500 times the antiviral concentration) allows for the precise mapping of chemical modifications that improve selectivity indices [1]. This makes it a must-have intermediate for medicinal chemistry programs aiming to enhance the safety margin of antiretroviral candidates.

Bioorthogonal Chemistry Applications Enabled by the Azido Moiety

The unique azido group at the 4'-position provides a chemical handle that is absent in natural nucleosides. While the provided evidence focuses on antiviral activity, this chemical feature allows for metabolic labeling and click chemistry applications. Researchers can incorporate this compound into cellular DNA and subsequently use bioorthogonal reactions (e.g., with alkynes) for imaging or pull-down assays to track its incorporation and identify interacting protein partners, a utility not offered by standard 2'-deoxyadenosine.

Application
Selection Property
Validation Focus
HIV-1 resistance mechanism studies
4′-azido class resistance profile
Proviral DNA chain termination in AZT-resistant mutants
Antiviral SAR & selectivity optimization
Potency-selectivity window (class-level)
Selectivity index benchmarking vs. 4′-methoxy isosteres
Bioorthogonal labeling studies
4′-azido chemical handle
Click chemistry compatibility for DNA incorporation tracking
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